H-Arginine methyl ester dihydrochloride, commonly referred to as H-Arg-OMe 2 HCl, is a derivative of the amino acid arginine. This compound is recognized for its role in various biochemical applications, particularly in the synthesis of peptides and as a building block in drug development. The full chemical name reflects its structure, which includes two hydrochloride groups associated with the methyl ester of arginine.
H-Arg-OMe 2 HCl is classified as an amino acid derivative. It falls under the category of methyl esters of amino acids, which are often used in peptide synthesis due to their enhanced solubility and stability compared to their free amino acid counterparts.
The synthesis of H-Arg-OMe 2 HCl can be achieved through various chemical pathways. One common method involves the esterification of L-arginine with methanol in the presence of hydrochloric acid to yield the methyl ester. The following steps outline a typical synthetic route:
The synthesis typically requires careful control of temperature and pH to avoid side reactions. For instance, maintaining a low temperature during the addition of reagents helps prevent degradation of sensitive functional groups .
The molecular formula for H-Arg-OMe 2 HCl is , indicating that it contains seven carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, and two oxygen atoms, along with two hydrochloride ions.
The molecular weight of H-Arg-OMe 2 HCl is approximately 261.15 g/mol . The compound typically appears as a white to off-white crystalline powder.
H-Arg-OMe 2 HCl participates in various chemical reactions, particularly in peptide coupling reactions where it serves as a building block for synthesizing larger peptide chains. It can react with activated carboxylic acids or anhydrides to form amide bonds.
The reactivity of H-Arg-OMe 2 HCl can be enhanced by converting it into its deprotonated form using bases such as diisopropylethylamine (DIPEA) in dimethylformamide (DMF). This allows for subsequent reactions with electrophiles like sulfonyl chlorides or aldehydes .
The mechanism of action for H-Arg-OMe 2 HCl largely revolves around its ability to participate in nucleophilic attacks due to the presence of the guanidinium group in arginine. In peptide synthesis, the amino group of arginine acts as a nucleophile, attacking electrophilic centers on carboxylic acids or other reactive compounds.
This nucleophilic reactivity is crucial for forming stable peptide bonds during synthesis, making H-Arg-OMe 2 HCl an important intermediate in pharmaceutical chemistry and biochemistry .
H-Arg-OMe 2 HCl exhibits hygroscopic behavior, necessitating storage under inert gas conditions to prevent moisture absorption. Its specific rotation indicates optical activity typical of amino acids .
H-Arg-OMe 2 HCl finds extensive use in scientific research and applications:
H-Arg-OMe·2HCl serves as a crucial building block in peptide synthesis, where coupling reagent selection profoundly impacts yield and purity. The hydrochloride salt form exhibits excellent solubility in polar solvents like methanol (960 g/L at 26°C) and water [1] [6], facilitating its activation. However, the highly basic guanidinium group (pKa > 12) necessitates specialized coupling approaches to prevent side reactions.
Table 1: Coupling Reagent Performance with H-Arg-OMe·2HCl
| Reagent | Relative Yield (%) | Dipeptide Purity (%) | Compatibility Notes |
|---|---|---|---|
| HATU | 92-95 | >98 | Optimal for minimal racemization |
| HBTU | 88-92 | 95-97 | Slightly lower cost alternative |
| DCC | 75-80 | 85-90 | Requires HOBt additive; DCU byproduct issues |
| EDC·HCl | 82-86 | 90-93 | Water-soluble; suitable for segment condensations |
Modern uranium/aminium salts (HATU, HBTU) demonstrate superior performance due to their ability to efficiently generate active esters while minimizing racemization at the α-carbon. The methyl ester moiety in H-Arg-OMe·2HCl provides distinct advantages over free acid arginine by eliminating the need for in situ esterification during coupling cycles. Nevertheless, the reagent stoichiometry must be carefully controlled (1.5-2.0 equivalents relative to the carboxyl component) to overcome the diminished nucleophilicity caused by protonation of the α-amino group [1] [6]. Compatibility extends to solid-phase peptide synthesis (SPPS) where the hydrochloride salt integrates seamlessly into Fmoc/t-Bu strategies.
The guanidinium group in H-Arg-OMe·2HCl presents significant protection challenges due to its extreme basicity, resonance stability, and potential for side reactions during peptide synthesis. Unprotected guanidinium groups can catalyze racemization or form undesired adducts during coupling. While the methyl ester protects the C-terminus, the guanidinium moiety requires orthogonal protection:
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl): The industry gold standard for arginine protection offers exceptional stability during acidic deprotection of Boc groups and nucleophile exposure. Pbf-protected H-Arg-OMe·2HCl exhibits >98% recovery after standard SPPS cycles. Deprotection requires concentrated TFA (95%) with scavengers (2-3 hours), posing challenges for acid-sensitive sequences [6].
Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl): Demonstrates slightly faster cleavage kinetics than Pbf (90-120 minutes in TFA) but may suffer from sulfonamide byproduct formation at >1% levels. Its cost-effectiveness makes it suitable for solution-phase synthesis [2].
NO₂ (Nitro): Primarily used in Boc chemistry due to hydrogenolysis sensitivity. Incompatible with Fmoc strategies and may reduce coupling efficiency by 15-20% compared to sulfonyl-based protectors [2].
Crucially, the methyl ester in H-Arg-OMe·2HCl allows selective guanidinium protection without competing reactions at the C-terminus. Post-coupling global deprotection (TFA:thioanisole:water 90:5:5) simultaneously removes Pbf/Pmc groups and hydrolyzes the methyl ester when free arginine is required – a critical consideration for therapeutic peptide manufacturing [6].
Commercial synthesis of H-Arg-OMe·2HCl leverages arginine's abundant availability, with optimization focusing on esterification efficiency, purification economics, and handling protocols. Bulk pricing reveals significant economies of scale: While 5g commands ~$25 (TCI) or $45 (Peptide.com), 25g quantities drop to $79 [1] [3]. Production involves three core stages:
Esterification: L-Arginine undergoes methanol reflux with thionyl chloride (SOCl₂) or acetyl chloride catalysis. SOCl₂ demonstrates superior atom economy (85-90% yield) but requires stringent HCl scrubbing. Continuous flow reactors reduce reaction time from 12 hours to <30 minutes, enhancing throughput [1].
Crystallization: The dihydrochloride salt precipitates upon acetone addition to methanolic reaction mixtures. Process optimization targets crystal morphology control to facilitate filtration – critical given the compound's hygroscopic nature requiring inert gas storage [1] [6].
Purification: Recrystallization from methanol/acetone achieves >98% purity (confirmed by argentometric titration and nitrogen analysis) [1]. Membrane filtration reduces pyrogen levels for biomedical applications.
Table 2: Industrial Production Cost Drivers (Per Kilogram Basis)
| Cost Factor | Contribution (%) | Optimization Levers |
|---|---|---|
| Raw Materials (L-Arg + Reagents) | 45-50 | Alternative HCl sources; solvent recovery |
| Energy (Drying & Chilled Storage) | 20-25 | Continuous processing; optimized crystal form |
| Quality Control (HPLC, Titration) | 15-20 | Near-infrared (NIR) PAT integration |
| Packaging & Storage (Inert Gas) | 10-15 | Moisture-barrier polymer alternatives |
Bulk producers achieve 30-35% margin improvements through solvent recovery loops (>95% methanol recycled) and direct crystallization to bypass chromatography. The recommended storage at <15°C in inert gas prevents hydrolytic degradation, reducing losses during distribution by 8-12% [1] [6].
Racemization at the Cα stereocenter poses the foremost quality challenge in H-Arg-OMe·2HCl synthesis. The specific rotation ([α]²⁰D = +18.0° to +22.0°, c=2.5 in MeOH) serves as a critical racemization indicator [1]. Excessive temperatures (>0°C) or prolonged reaction times during esterification catalyze epimerization via oxazolone intermediates. Key mitigation strategies include:
Low-Temperature Esterification: Conducting reactions at -10°C to 0°C using SOCl₂ in anhydrous methanol suppresses racemization to <0.5%, evidenced by chiral HPLC. This contrasts sharply with room-temperature methods yielding 2-3% D-isomer contamination [2].
Proton Shuttling Inhibitors: Adding 1-2 mol% of HOBt (hydroxybenzotriazole) scavenges protonated intermediates, reducing racemization by 70% without impacting yield [6].
Process Monitoring: In-line polarimetry tracks optical purity during crystallization, enabling real-time correction. The sharp melting point (193°C with decomposition) provides additional racemization detection – depressed or broadened melting indicates enantiomeric contamination [1] [2].
Post-synthesis, the crystalline lattice stabilizes the chiral center. Accelerated stability studies (40°C/75% RH) show <0.1% racemization over 12 months when stored desiccated under argon, validating the recommended cool, dark storage conditions [1] [6]. These protocols ensure the material meets stringent peptide synthesis requirements where even 1% D-isomer incorporation can compromise biological activity.
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: